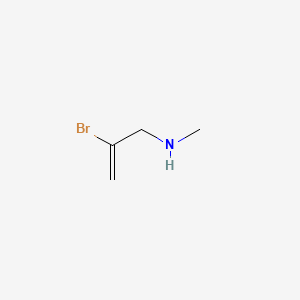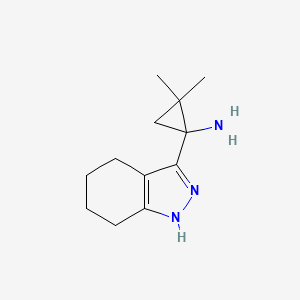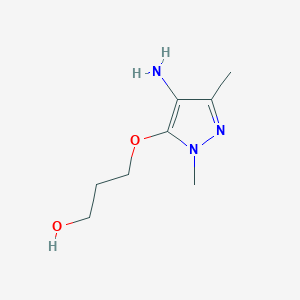
3-((4-Amino-1,3-dimethyl-1h-pyrazol-5-yl)oxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as catalysts.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,3-dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)butan-1-ol: Contains an additional carbon in the alkyl chain.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H15N3O2 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-(4-amino-2,5-dimethylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-3-4-12/h12H,3-5,9H2,1-2H3 |
Clave InChI |
ZWOLFQJYEUHWCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1N)OCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
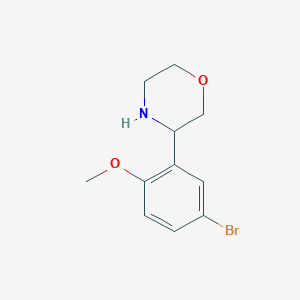
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
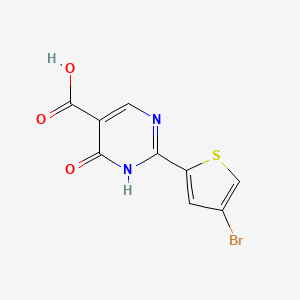
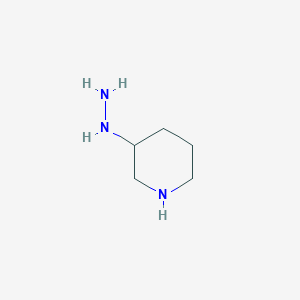
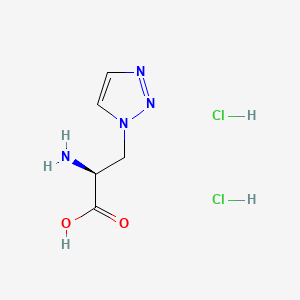
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
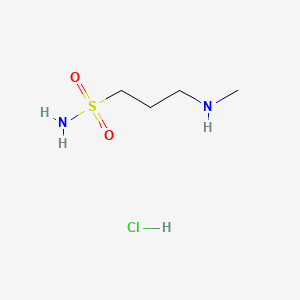
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

